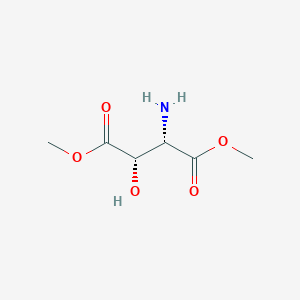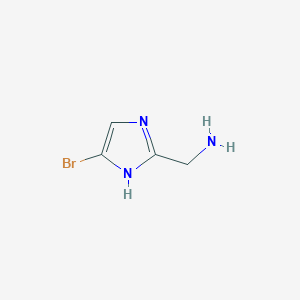
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a chiral amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . The process involves several steps including triflation, azidation, hydrogenation, and N-protection .
Industrial Production Methods
. This method allows for the direct introduction of functional groups into organic compounds, making it a versatile and scalable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of functional groups to simpler forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cyanation, and various catalysts for hydroxylation and reduction . The conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Major Products
The major products formed from these reactions include various stereoisomers of amino acids and their derivatives, which have significant biological and pharmaceutical applications .
Aplicaciones Científicas De Investigación
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate the activity of these enzymes . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another stereoisomer with similar biological activity.
L-allo-isothreonine: A derivative with potential antibacterial properties.
Uniqueness
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various stereospecific reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C6H11NO5 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1 |
Clave InChI |
FKPFNKFGJIMFFG-IMJSIDKUSA-N |
SMILES isomérico |
COC(=O)[C@H]([C@@H](C(=O)OC)O)N |
SMILES canónico |
COC(=O)C(C(C(=O)OC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)

![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)


![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)


![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)


